molecular formula C11H19N3O B15050885 [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B15050885
M. Wt: 209.29 g/mol
InChI Key: AUPZYIHGKKBZJG-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and a tetrahydrofuran (oxolane) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine.

    Oxolane-2-carbaldehyde: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Tetrahydrofuran derivatives: Compounds with similar oxolane rings but different substituents.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h7,9,11-12H,2-6,8H2,1H3

InChI Key

AUPZYIHGKKBZJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2CCCO2

Origin of Product

United States

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